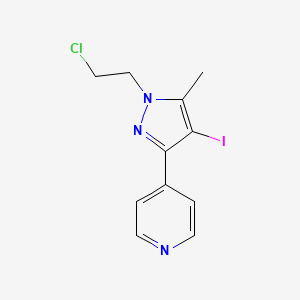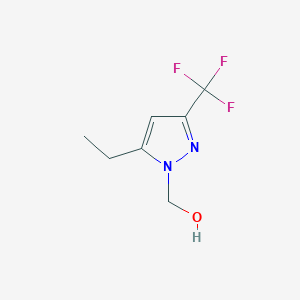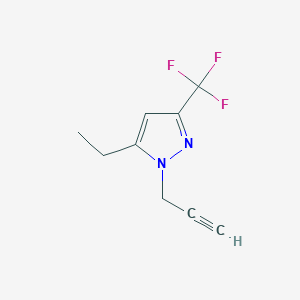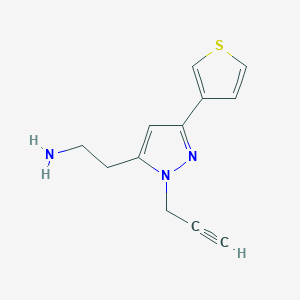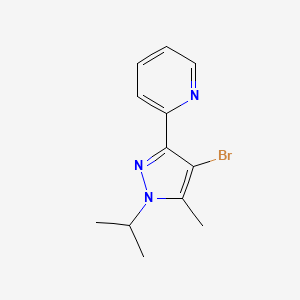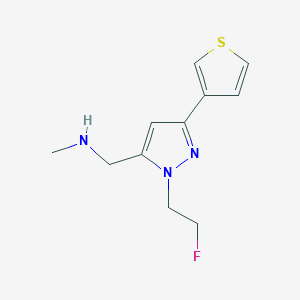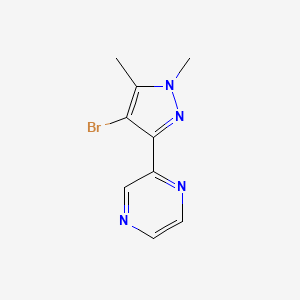
Azetidin-3-yl(4-(1,1-difluoroethyl)piperidin-1-yl)methanone
Overview
Description
Molecular Structure Analysis
The molecular structure of Azetidin-3-yl(4-(1,1-difluoroethyl)piperidin-1-yl)methanone is characterized by its molecular formula C11H18F2N2O. The exact structure is not provided in the available resources.Physical And Chemical Properties Analysis
Azetidin-3-yl(4-(1,1-difluoroethyl)piperidin-1-yl)methanone has a molecular weight of 232.27 g/mol. More detailed physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .Scientific Research Applications
Preclinical Disposition and Efficacy Predictions
A study on GDC-0973, a compound structurally related to Azetidin-3-yl(4-(1,1-difluoroethyl)piperidin-1-yl)methanone, demonstrated its role as a potent and highly selective inhibitor of the MAPK/ERK pathway. This research aimed to characterize the disposition of GDC-0973 in preclinical species and to determine its efficacy in tumor growth inhibition, providing a foundation for assessing similar compounds in clinical settings (Choo et al., 2012).
Synthesis and Transformation
Research has focused on the asymmetric synthesis of related β-lactams and their transformation into functionalized piperazines and diazepanes. This demonstrates the utility of azetidinone-based compounds as precursors in synthesizing a variety of heterocyclic compounds, highlighting their versatility in drug synthesis methodologies (Dekeukeleire et al., 2012).
Advanced Building Blocks for Drug Discovery
A study designed and synthesized azetidine-based isosteres of piperidine, piperazine, and morpholine, aiming to enhance the conformational flexibility and size of these compounds for use in lead optimization programs. This highlights the role of azetidinone derivatives as valuable building blocks in medicinal chemistry for the development of new therapeutic agents (Feskov et al., 2019).
Antimicrobial Activity
Research into 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives indicated potential antimicrobial activities. The study synthesized and characterized new compounds, evaluated their in vitro antibacterial and antifungal activities, identifying several with promising antimicrobial properties (Mallesha & Mohana, 2014).
Safety and Hazards
properties
IUPAC Name |
azetidin-3-yl-[4-(1,1-difluoroethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F2N2O/c1-11(12,13)9-2-4-15(5-3-9)10(16)8-6-14-7-8/h8-9,14H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPWITFTOIIPJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C(=O)C2CNC2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-3-yl(4-(1,1-difluoroethyl)piperidin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






